2-Allyloxy-3,5-dipropylbenzylamine hydrochloride
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Overview
Description
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride is a chemical compound with the molecular formula C16-H25-N-O.Cl-H and a molecular weight of 283.88 . It is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 2-Allyloxy-3,5-dipropylbenzylamine hydrochloride involves multiple steps. One reported method includes the following steps :
Nitration: Starting with 2-allylphenol, the compound undergoes nitration to introduce a nitro group.
Selective Bromination: The nitrated compound is then selectively brominated.
Allylation: The brominated compound undergoes allylation to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the amine.
Chemical Reactions Analysis
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Allyloxy-3,5-dipropylbenzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Allyloxy-3,5-dipropylbenzylamine hydrochloride can be compared with other similar compounds, such as:
3-Allyl-2-(allyloxy)-5-bromoaniline: This compound has a similar structure but includes a bromine atom, which can alter its chemical properties and reactivity.
2-Allylphenol: This precursor compound shares the allyl group but lacks the amine and hydrochloride components.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7192-73-6 |
---|---|
Molecular Formula |
C16H26ClNO |
Molecular Weight |
283.83 g/mol |
IUPAC Name |
(2-prop-2-enoxy-3,5-dipropylphenyl)methylazanium;chloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-7-13-10-14(8-5-2)16(18-9-6-3)15(11-13)12-17;/h6,10-11H,3-5,7-9,12,17H2,1-2H3;1H |
InChI Key |
DUNGVFNNEPWLEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)C[NH3+])OCC=C)CCC.[Cl-] |
Origin of Product |
United States |
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